molecular formula C10H18O3 B1312248 7-Oxodecanoic acid CAS No. 35383-65-4

7-Oxodecanoic acid

Cat. No.: B1312248
CAS No.: 35383-65-4
M. Wt: 186.25 g/mol
InChI Key: JCWIUYOZBLWKGW-UHFFFAOYSA-N
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Description

Contextualization within Oxo Fatty Acid Chemistry

7-Oxodecanoic acid is a type of oxo fatty acid, which is a sub-class of fatty acids. wikipedia.org Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. wikipedia.org Oxo fatty acids are distinguished by the presence of a ketone group along their carbon chain. ontosight.aiontosight.ai In the case of this compound, it is a ten-carbon saturated fatty acid (decanoic acid) with a ketone group located at the seventh carbon atom. ontosight.ai This structure, combining a carboxylic acid and a ketone, gives it specific chemical properties and reactivity that are of interest in various scientific fields. ontosight.ai

Oxo fatty acids are found in various biological systems and can be formed through the enzymatic oxidation of other fatty acids. ontosight.ai They are part of a larger group of oxygenated fatty acids known as oxylipins, which are involved in a wide range of biological processes. portlandpress.com The position of the oxo group along the fatty acid chain is a key determinant of the molecule's specific function and activity. ontosight.ai

Significance in Biochemical and Chemical Research

The unique structure of this compound makes it a valuable compound for study in both biochemical and chemical research. ontosight.ai In biochemistry, oxo fatty acids are recognized for their roles in metabolic pathways and cellular signaling. ontosight.aiontosight.ai Research has explored the metabolism of medium-chain fatty acids, a category that includes this compound, to understand their breakdown and synthesis within biological systems. ontosight.ai Some oxo fatty acids have been identified as signaling molecules that can influence physiological processes such as inflammation. ontosight.ai

In the field of chemical synthesis, this compound can serve as a precursor or intermediate for the creation of other, more complex molecules. ontosight.ai Its bifunctional nature, with both a carboxylic acid and a ketone group, allows for a variety of chemical reactions and modifications. For example, the synthesis of 2-amino-8-oxodecanoic acids, which are components of naturally occurring enzyme inhibitors, highlights the utility of oxo-decanoic acid structures in medicinal chemistry. nih.gov Furthermore, the study of the crystal structure of related compounds, such as DL-2-methyl-7-oxododecanoic acid, provides insights into the molecular geometry and packing of fatty acids, which is fundamental to understanding their physical properties. iucr.org

Historical Development of Research on Oxodecanoic Acids

The study of fatty acids has a long history, with initial research focusing on their role as energy sources and structural components of lipids. wikipedia.orgaklectures.com The investigation of modified fatty acids, such as oxo fatty acids, represents a more recent area of research. Early studies on fatty acid oxidation primarily focused on the beta-oxidation pathway. nih.gov However, the discovery of alternative pathways, like omega-oxidation, broadened the understanding of fatty acid metabolism and introduced the concept of hydroxylated and carboxylated fatty acid derivatives. nih.gov

Research into oxo fatty acids gained momentum with the development of advanced analytical techniques that allowed for their identification and characterization in biological samples. The discovery of the biological activities of oxylipins in plants and animals spurred further investigation into the roles of various oxygenated fatty acids, including oxo derivatives. portlandpress.com For instance, research into the byproducts of linoleic acid metabolism in fungi identified various oxo and hydroxy fatty acids, including 9-oxodecanoic acid. researchgate.net

The synthesis of specific oxodecanoic acid isomers, such as this compound, has been documented in chemical literature, with early methods involving the cleavage of cyclic ketones. rsc.org More recent synthetic approaches continue to be developed, reflecting an ongoing interest in these compounds for various research applications. mdpi.comtandfonline.com The study of oxo fatty acids as ligands for nuclear receptors like PPARs is a significant and more contemporary area of research, indicating their potential role in regulating gene expression related to lipid and carbohydrate metabolism. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWIUYOZBLWKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956801
Record name 7-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35383-65-4
Record name 7-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035383654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Metabolic Roles of Oxodecanoic Acids in Biological Systems

Involvement in Fatty Acid Metabolism

Oxodecanoic acids are key players in the complex network of fatty acid metabolism, serving as intermediates and substrates for various enzymatic transformations. Their chemical structure, featuring both a carboxylic acid and a ketone group, allows them to participate in a diverse range of metabolic reactions. ontosight.ai

Role as Metabolic Intermediates in Fatty Acid Turnover

Oxodecanoic acids, such as 7-oxodecanoic acid and its isomers, are recognized as intermediates in the breakdown and synthesis of fatty acids. ontosight.ai In human metabolism, for instance, 3-oxododecanoic acid is an intermediate in fatty acid biosynthesis. These molecules can be formed during the catabolism of larger fatty acids or serve as building blocks for the synthesis of more complex lipids. Their position as metabolic crossroads highlights their importance in maintaining cellular energy balance and providing essential components for cellular structures.

Detailed research findings on the metabolic roles of various oxodecanoic acids are summarized in the table below.

Oxodecanoic Acid Isomer Metabolic Role Biological System Key Findings
3-Oxodecanoic acid Intermediate in fatty acid biosynthesis. pathbank.orgHumansConverted from malonic acid via the action of enzymes including fatty-acid synthase.
7-Hydroxy-8-oxotetradecanoic acid Intermediate in the metabolism of dihydroxy fatty acids. researchgate.netSaccharomyces cerevisiaeDetected during the biotransformation of erythro-7,8-dihydroxytetradecanoic acid. researchgate.net
8-Hydroxy-7-oxotetradecanoic acid Intermediate in the metabolism of dihydroxy fatty acids. researchgate.netSaccharomyces cerevisiaeDetected alongside its isomer, 7-hydroxy-8-oxotetradecanoic acid. researchgate.net
9-Oxononanoic acid Intermediate in the production of azelaic acid. uni-stuttgart.deE. coli (whole-cell system)Formed from the cleavage of a hydroperoxide by a lyase and subsequently oxidized to azelaic acid. uni-stuttgart.de
10-Oxodecanoic acid Intermediate in the production of sebacic acid. uni-stuttgart.deIn vitro enzymatic cascadeEmerges from a retro-aldol reaction and is oxidized to sebacic acid. uni-stuttgart.de

Enzymatic Transformations and Catalytic Mechanisms within Metabolic Pathways

The metabolic fate of oxodecanoic acids is dictated by a host of specific enzymes. These enzymes catalyze reactions such as oxidation, reduction, and cleavage, leading to a variety of downstream products. ontosight.ai For example, the enzymatic conversion of cephalosporin (B10832234) C to 7-aminocephalosporanic acid (7-ACA) involves intermediates like α-ketoadipyl-7-ACA. ubbcluj.ro This process can be a one-step or two-step enzymatic conversion. ubbcluj.ro

The metabolism of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA) involves the specific oxidation of the 7α-OH group to a ketone, followed by reduction to the 7β-OH epimer. beilstein-journals.org This highlights the regio- and stereospecificity of the enzymes involved in these transformations.

The table below outlines key enzymatic transformations involving oxo-fatty acids.

Enzyme/Enzyme System Substrate Product(s) Reaction Type Significance
D-amino acid oxidase and glutaryl-acylaseCephalosporin C7-ACA, glutarateTwo-step enzymatic conversionIndustrial production of 7-ACA, a key intermediate for cephalosporin antibiotics. ubbcluj.ro
7α-Hydroxysteroid dehydrogenases (7α-HSDH)Chenodeoxycholic acid (CDCA)7-oxo-lithocholic acidOxidationKey step in the chemoenzymatic synthesis of ursodeoxycholic acid (UDCA). beilstein-journals.org
Alcohol dehydrogenase and Baeyer-Villiger monooxygenaseRicinoleic acid11-hydroxyundec-9-enoic acid and heptanalOxidation and C-C bond cleavageChemo-enzymatic synthesis of valuable C7 and C11 platform chemicals. rsc.org
Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL)Linoleic acid12-oxo-9(Z)-dodecenoic acid and hexanalOxygenation and cleavageProduction of precursors for polyamides like nylon-12. researchgate.net

Relationship to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are integral to various metabolic processes and have been linked to conditions like obesity. nih.gov The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine can contribute significantly to the synthesis of both odd- and even-chain fatty acids. plos.org For instance, in 3T3-L1 adipocytes, propionyl-CoA derived from the breakdown of valine and isoleucine serves as a primer for the synthesis of odd-chain fatty acids. plos.org This metabolic link underscores the interconnectedness of amino acid and fatty acid metabolism. Leucine and isoleucine catabolism contributes a significant portion of the acetyl-CoA pool for lipogenesis. plos.org

Biosynthesis of Natural Products Containing Oxodecanoic Acid Moieties

Oxodecanoic acid structures are incorporated into a variety of natural products, often through complex biosynthetic pathways like polyketide synthesis.

Origin of Oxodecanoic Acid Precursors in Polyketide Biosynthesis

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). wikipedia.org The biosynthesis resembles that of fatty acids, involving the stepwise condensation of simple carboxylic acid-derived units. mdpi.comimperial.ac.uk The process begins with a starter unit, typically acetyl-CoA or propionyl-CoA, which is extended by the addition of extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.orgnih.gov

The carbon backbone of oxodecanoic acid can be assembled through these PKS pathways, where the position of the oxo group is determined by the specific enzymatic activities within the PKS module, such as ketoreductase, dehydratase, and enoylreductase domains. mdpi.com For example, the biosynthesis of the natural product pseudane IX starts from 3-oxododecanoic acid phenylamide. mdpi.com Furthermore, engineered PKS platforms have been developed to produce various hydroxy acids and other valuable chemicals. biorxiv.org

Formation through Hydroperoxide Lyase Activity (e.g., 10-Oxodecanoic Acid)

Another significant pathway for the formation of oxodecanoic acids involves the action of hydroperoxide lyases (HPLs). These enzymes catalyze the cleavage of fatty acid hydroperoxides. cabidigitallibrary.orgmdpi.com For example, in the mushroom Agaricus bisporus, the biosynthesis of the flavor compound 1-octen-3-ol (B46169) from linoleic acid also yields 10-oxodecanoic acid. cabidigitallibrary.orgmdpi.com This reaction proceeds through a 10-hydroperoxide intermediate which is then cleaved by HPL. mdpi.com Similarly, enzymatic extracts from Penicillium species can convert the 10-hydroperoxide isomer of linoleic acid into volatile C8 compounds and non-volatile C10 compounds, including 10-oxodecanoic acid. researchgate.net

This pathway is not limited to fungi. Plant HPLs are also known to cleave fatty acid hydroperoxides to produce an aldehyde and an ω-oxo-acid. cabidigitallibrary.org For instance, the cleavage of 13-hydroperoxides of linolenic acid by 13-HPL results in 12-oxo-(Z)-9-dodecenoic acid. mdpi.com

Integration into Complex Lipopeptides and Other Biologically Active Compounds

The incorporation of unusual fatty acid moieties is a key strategy in the biosynthesis of many biologically active natural products. While this compound is a medium-chain fatty acid containing a ketone group, specific examples of its direct integration into complex lipopeptides are not extensively documented in scientific literature. ontosight.ai However, the significance of closely related oxo-fatty acid structures is well-established in a variety of potent natural products, particularly cyclic tetrapeptide inhibitors of histone deacetylases (HDACs). These related molecules underscore the importance of the oxo-fatty acid scaffold in generating biological activity.

Notable examples include derivatives of 8-oxodecanoic acid . The compound (2S,9S)-2-amino-9,10-epoxy-8-oxodecanoic acid (Aoe) is a critical component of several macrocyclic HDAC inhibitors, such as trapoxin B, Cyl-1, and chlamydocin. beilstein-journals.org This unusual amino acid features an α-epoxyketone motif that is crucial for its biological function, which involves inhibiting the zinc-dependent HDAC enzymes that regulate gene transcription. beilstein-journals.org Similarly, the natural product FR235222, a potent immunosuppressant, contains a (2S,9R)-2-amino-9-hydroxy-8-oxodecanoic acid residue. nih.gov

The biosynthesis of these complex molecules is carried out by large, multidomain enzymes called Non-Ribosomal Peptide Synthetases (NRPS). beilstein-journals.org These enzymatic assembly lines select, activate, and link together amino acids and other building blocks, including unusual fatty acids, to create the final peptide structure. The incorporation of the fatty acid chain often involves a dedicated fatty acid synthase (FAS) or polyketide synthase (PKS) system that synthesizes the required oxo-acid precursor. acs.org For instance, studies on the biosynthesis of HC-toxin, which contains the Aoe precursor 2-amino-8-oxodecanoic acid, indicate the involvement of a dedicated fatty acid synthase. acs.orgresearchgate.net

Metabolic Flux and Pathway Regulation Studies

Investigation of Biological Pathway Specificity and Molecular Determinants

Given the absence of well-characterized natural products containing a this compound moiety, a specific biosynthetic pathway leading to its formation has not been elucidated. However, the biosynthesis of other oxo-fatty acids provides insight into the molecular machinery that nature employs to create such structures. The production of these compounds is highly specific, relying on specialized enzymes that determine the chain length and position of the ketone group.

Two distinct and well-studied pathways for producing other oxodecanoic acid isomers are:

Biosynthesis of 10-Oxodecanoic Acid in Mushrooms : In the button mushroom Agaricus bisporus, 10-oxodecanoic acid is produced as a co-product alongside the C8 flavor compound 1-octen-3-ol. researchgate.net This pathway starts with the fatty acid linoleic acid. A multifunctional enzyme with fatty acid dioxygenase activity first converts linoleic acid into a 10-hydroperoxide intermediate (10-HPOD). Subsequently, a specific hydroperoxide lyase cleaves this intermediate to yield 1-octen-3-ol and 10-oxodecanoic acid. researchgate.net The specificity of this pathway is dictated by the dioxygenase, which precisely introduces oxygen at the C10 position of the fatty acid chain.

Biosynthesis of 8-Oxodecanoic Acid Derivatives : The formation of the 2-amino-8-oxodecanoic acid core found in several HDAC inhibitors is believed to originate from a dedicated Fatty Acid Synthase (FAS) or a Type I Polyketide Synthase (PKS). acs.org These megasynthases are programmed to perform a specific number of condensation cycles with two-carbon units (from malonyl-CoA) to build a carbon chain of a defined length. Specific tailoring domains within the synthase complex, such as ketoreductase, dehydratase, and enoylreductase domains, control the reduction state at each step. To produce an oxo-fatty acid, the programmed cycle may terminate before full reduction, or a subsequent oxidation reaction could introduce the ketone functionality. The resulting oxo-fatty acid is then transferred to a Non-Ribosomal Peptide Synthetase (NRPS) assembly line for incorporation into the final peptide product. beilstein-journals.org The specificity of the NRPS adenylation (A) domain ensures that only the correct fatty acid is selected and activated for peptide synthesis.

Mechanistic Investigations and Biological Activities of 7 Oxodecanoic Acid and Its Analogs in Non Human Biological Models

Molecular and Cellular Mechanisms of Action

The biological activities of 7-oxodecanoic acid and its related analogs are rooted in their interactions with fundamental cellular components and pathways. These compounds can influence enzyme functions, modulate signaling cascades, and impact epigenetic regulatory mechanisms.

This compound and its analogs can interact with various enzyme systems, acting as substrates or modulators. ontosight.ai Their chemical structure, featuring a ten-carbon chain with a ketone group, allows them to participate in metabolic pathways, particularly those involving fatty acid metabolism. ontosight.ai Enzymes such as fatty acid synthase and acyl-CoA oxidase may be influenced by these compounds.

Computational studies and in silico models are often employed to predict and analyze the interactions between small molecules like this compound and the active sites of enzymes. mdpi.com These investigations help in understanding molecular recognition, binding affinity, and the potential catalytic mechanisms involved. mdpi.com For instance, the binding of fatty acids to enzymes like cyclooxygenase involves interactions with specific amino acid residues within the enzyme's active site. nih.gov

Analogs of this compound, such as 2-amino-8-oxodecanoic acid (Aoda), are components of natural products that inhibit histone deacetylases (HDACs). researchgate.netacs.org The ketone group in these molecules can act as a zinc-binding group, which is crucial for their inhibitory activity against these enzymes. ebi.ac.uk

Keto fatty acids, including derivatives of decanoic acid, can act as signaling molecules that modulate various cellular functions. For example, 9-hydroxy-10-oxodecanoic acid has been shown to activate nuclear receptors like peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ by decanoic acid has been linked to an increase in mitochondrial content in neuronal cells. nih.gov

In some fungal species, 10-oxodecanoic acid is a product of the oxidative cleavage of linoleic acid and is involved in signaling pathways that can affect fungal growth and pathogenicity. mdpi.com Furthermore, decanoic acid itself has been found to inhibit mTORC1 activity, a key regulator of cell growth and metabolism, in both the model organism Dictyostelium discoideum and human astrocytes. frontiersin.org This inhibition appears to be independent of glucose and insulin (B600854) signaling. frontiersin.org

The table below summarizes the observed effects of this compound and its analogs on specific signaling pathways in non-human models.

Compound/AnalogModel SystemSignaling Pathway AffectedObserved Effect
Decanoic AcidNeuronal cell line (SH-SY5Y)PPARγ signalingIncreased mitochondrial number and activity. nih.gov
Decanoic AcidDictyostelium discoideum, Human astrocytesmTORC1 pathwayDown-regulation of mTORC1 activity. frontiersin.org
10-Oxodecanoic AcidPenicillium expansumG protein signalingImplicated in regulating fungal growth and secondary metabolism. mdpi.com

Amino-oxodecanoic acids, particularly 2-amino-8-oxodecanoic acid (Aoda) and its derivatives, are recognized as potent inhibitors of histone deacetylases (HDACs). acs.orgebi.ac.ukresearchgate.net HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. researchgate.net

The inhibitory activity of these compounds is a key area of research, with studies focusing on their synthesis and evaluation against various HDAC isoforms. researchgate.net For example, novel Aoda derivatives have been synthesized and tested for their inhibitory effects on human HDACs 1-9 and their anti-proliferative activity in human leukemia cell lines. researchgate.net

The mechanism by which amino-oxodecanoic acids inhibit HDACs involves mimicking the structure of acetylated lysine residues. nih.gov The alkyl chain of the amino-oxodecanoic acid acts as a lysine mimic, positioning a terminal functional group to interact with the zinc ion present in the active site of the HDAC enzyme. nih.gov

In many natural cyclic tetrapeptide HDAC inhibitors, a nonproteinogenic amino acid with a C9 or C10 alkyl chain serves this function. nih.gov The transfer of an acetyl group to the lysine's ε-amino group neutralizes its positive charge, leading to a less compact chromatin structure. nih.gov The amino-oxodecanoic acid analogs interfere with the reverse process catalyzed by HDACs. The ketone group in molecules like L-2-amino-8-oxodecanoic acid (L-Aoda) functions as a zinc-binding group, which is a key feature for HDAC inhibition. ebi.ac.uk

By inhibiting HDACs, amino-oxodecanoic acids can lead to the accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression. researchgate.net Histone acetylation is a crucial epigenetic modification that generally leads to a more open chromatin configuration, making DNA more accessible to transcription factors and promoting gene transcription. researchgate.netnih.gov

The interplay between metabolism and epigenetic modifications is a significant area of study, as metabolites can serve as substrates for these modifications. frontiersin.org Amino acids themselves play important roles in regulating gene expression through various mechanisms, including epigenetic modifications. nih.gov The ability of amino-oxodecanoic acid derivatives to inhibit HDACs places them at the crossroads of cellular metabolism and epigenetic control of gene expression. researchgate.netfrontiersin.org

The table below details the inhibitory activity of selected amino-oxodecanoic acid derivatives against various HDAC isozymes.

CompoundTarget HDAC IsozymesBiological Context
(S,R)-2-amino-9-hydroxy-8-oxodecanoic acid (Ahoda) derivativesHuman HDACs 1-9In vitro enzyme assays and cellular antiproliferative assays on U937 human leukemia cell line. researchgate.net
L-2-amino-8-oxodecanoic acid (L-Aoda) derivativesHistone DeacetylasesScreening for potent and selective HDAC inhibitors. ebi.ac.uk

While direct studies on this compound-induced mitochondrial membrane destabilization are limited, the effects of related fatty acids and oxo-fatty acids on mitochondrial function provide important insights. The mitochondrial membrane potential is crucial for mitochondrial function and cell survival. mdpi.com

Certain toxic compounds, like 7-ketocholesterol, can induce mitochondrial dysfunction and cell death, effects that can be mitigated by unsaturated fatty acids. nih.gov The unique lipid composition of mitochondrial membranes, which are rich in phospholipids (B1166683) like phosphatidylcholine and cardiolipin, is essential for their function. nih.govmdpi.com Alterations in this composition can lead to mitochondrial dysfunction. mdpi.com While some fatty acids can be protective, others may disrupt membrane integrity. The specific impact of this compound on the stability of the mitochondrial membrane warrants further investigation.

Studies on Histone Deacetylase (HDAC) Inhibition by Amino-Oxodecanoic Acids

Mechanism of Acetylated Lysine Mimicry

Biological Activities in Non-Human Organisms and In Vitro Systems

The investigation into the biological roles of this compound and its related structures has revealed a spectrum of activities in various non-human biological systems. These activities range from inhibiting the growth of microorganisms and protozoa to modulating inflammatory responses and cellular proliferation in experimental models. Furthermore, specific analogs play a critical role in the complex interactions between pathogenic fungi and their plant hosts.

Antimicrobial and Antiprotozoal Activities

Analogs of this compound, particularly those integrated into more complex molecules like cyclic tetrapeptides, exhibit significant antimicrobial and antiprotozoal properties. A prominent example is apicidin, a fungal metabolite that incorporates a 2-amino-8-oxodecanoyl moiety. nih.gov Apicidin has demonstrated potent and broad-spectrum antiprotozoal activity in vitro against Apicomplexan parasites. nih.govacs.org Its efficacy has been noted against parasites responsible for serious diseases, including Plasmodium berghei (a model for malaria), Toxoplasma gondii, and Cryptosporidium parvum. nih.govacs.org The mechanism of action is linked to the inhibition of histone deacetylase (HDAC), where the 2-amino-8-oxo-decanoic acid part is thought to mimic acetylated lysine residues of histone substrates. nih.gov

Similarly, HC-toxin, a cyclic tetrapeptide produced by certain fungi, contains the related moiety 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo). pnas.orgnih.gov HC-toxin also displays antiprotozoal properties comparable to apicidin. nih.gov The class of cyclic tetrapeptides containing the 2-amino-8-oxo-decanoic acid (Aoda) component is recognized for its antifungal and antimicrobial activities. beilstein-journals.org Simpler, non-peptide analogs also show effects; for instance, 10-oxododecanoic acid has demonstrated antifungal activity against Morganella morganii.

Table 1: Antimicrobial and Antiprotozoal Activities of this compound Analogs

Compound/Analog Target Organism(s) Observed Effect Source(s)
Apicidin (contains 2-amino-8-oxodecanoyl) Plasmodium berghei Active in vivo nih.gov
Apicomplexan parasites (in vitro) Potent, broad-spectrum antiprotozoal activity nih.govacs.org
Cryptosporidium parvum (in vitro) Potent activity nih.gov
Toxoplasma gondii (in vitro) Active acs.org
HC-Toxin (contains Aeo*) Apicomplexan parasites (in vitro) Antiprotozoal activity nih.gov
Cyclic Tetrapeptides (contain Aoda**) Fungi, Bacteria Antifungal, antimicrobial beilstein-journals.org
7,10-Dihydroxy-8(E)-octadecenoic acid Plant pathogenic bacteria Strong antibacterial activity nih.gov

*Aeo: 2-amino-9,10-epoxy-8-oxodecanoic acid **Aoda: 2-amino-8-oxo-decanoic acid

Anti-Inflammatory Effects in Experimental Models

Several analogs of this compound have been investigated for their ability to modulate inflammatory pathways in experimental settings. For example, synthetic hybrids of 7-oxodehydroabietic acid incorporating a 1,2,3-triazole moiety have been evaluated for their anti-inflammatory activity. mdpi.comnih.gov In these studies, many of the synthesized compounds exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common in vitro model for neuroinflammation. mdpi.comnih.gov

Another related compound, 8-oxo-9-octadecenoic acid (OOA), isolated from the marine alga Undaria peterseniana, has shown anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophage cells. nih.gov OOA was found to significantly suppress the production of NO and pro-inflammatory cytokines. nih.gov Further investigation into its mechanism revealed that it downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov The anti-inflammatory action of OOA is believed to be mediated through the inhibition of JNK and ERK phosphorylation pathways. nih.gov

Table 2: Anti-Inflammatory Effects of this compound Analogs in Experimental Models

Compound/Analog Model System Key Findings Source(s)
Hybrids of 7-oxodehydroabietic acid BV2 microglial cells Good to potent inhibition of nitric oxide (NO) production. mdpi.comnih.gov
8-oxo-9-octadecenoic acid (OOA) RAW 264.7 macrophage cells Suppressed NO and inflammatory cytokine production; downregulated iNOS and COX-2 expression. nih.gov

Anti-Tumor and Antiproliferative Effects

The potential of this compound analogs as anticancer agents has been explored, largely focusing on their antiproliferative capabilities in various cancer cell lines. The activity is often linked to the inhibition of histone deacetylases (HDACs), an important target in cancer therapy. Cyclic tetrapeptides that contain a 2-amino-8-oxo-decanoic acid (Aoda) or a 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) moiety are known HDAC inhibitors and consequently arrest the proliferation of various tumor cells. beilstein-journals.org

Studies have demonstrated that these compounds are active against human Jurkat (T-cell leukemia) and HT-29 (colon adenocarcinoma) tumor cell lines. beilstein-journals.org HC-toxin, which contains the Aeo group, has also been noted for its anti-tumor effects in vitro. researchgate.net Beyond complex peptides, simpler medium-chain fatty acids, including decanoic acid, have been shown to possess anticarcinogenic properties. Research has indicated that decanoic acid can reduce the viability of human colorectal, skin, and breast cancer cells in vitro. nih.gov

Table 3: Anti-Tumor and Antiproliferative Effects of this compound and its Analogs

Compound/Analog Cell Line(s) Observed Effect Source(s)
Cyclic Tetrapeptides (contain Aoda*) Human Jurkat, HT-29 Antiproliferative activity beilstein-journals.org
HC-Toxin (contains Aeo**) T47D human breast cancer cells Anti-tumor effect researchgate.net
Decanoic Acid Human colorectal, skin, and breast cancer cells Reduced cancer cell viability nih.gov
Lipophilic fraction of Royal Jelly (contains related fatty acids) SH-SY5Y neuroblastoma, MCF-7 breast cancer Anti-proliferative activity researchgate.net

*Aoda: 2-amino-8-oxo-decanoic acid **Aeo: 2-amino-9,10-epoxy-8-oxodecanoic acid

Role in Host-Pathogen Interactions (e.g., Viral Infections)

Analogs of this compound play a well-defined role in the pathogenic interactions between certain fungi and their plant hosts. The fungus Cochliobolus carbonum, a pathogen of maize, produces a host-selective toxin known as HC-toxin. pnas.orgnih.govpnas.org This toxin is a cyclic tetrapeptide containing 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) and is a primary determinant of the fungus's virulence on specific maize genotypes. pnas.orgnih.govnih.gov The production of HC-toxin is controlled by a cluster of genes known as the TOX2 locus. nih.govpnas.org The toxin acts by inhibiting histone deacetylase enzymes within the host plant cells. nih.govpnas.org This inhibition is believed to suppress the plant's defense gene expression, thereby facilitating the progression of the fungal infection. nih.gov

In the context of animal hosts and viral infections, the role of these compounds is less direct. However, studies in obese mouse models of influenza virus infection have revealed significant alterations in host metabolism, including changes in fatty acid pathways. nih.gov Notably, these studies observed a ten-fold increase in the level of 3-oxododecanoic acid in infected obese mice compared to lean controls. nih.gov This finding suggests that the metabolism of oxo-fatty acids is modulated during the host's response to viral infection, although the specific function of this increase is not yet fully understood.

Table 4: Role of this compound Analogs in Host-Pathogen Interactions

Compound/Analog Biological System Role/Observation Source(s)
HC-Toxin (contains Aeo*) Cochliobolus carbonum (fungus) - Maize (plant) interaction Acts as a virulence factor; inhibits host histone deacetylase to suppress plant defense. pnas.orgnih.govpnas.org
3-Oxododecanoic acid Obese mice infected with influenza virus Levels increased 10-fold in the host, indicating a modulation of fatty acid pathways during viral infection. nih.gov

*Aeo: 2-amino-9,10-epoxy-8-oxodecanoic acid

Table of Mentioned Compounds

Compound Name
2-amino-8-oxo-decanoic acid (Aoda)
2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo)
3-oxododecanoic acid
7,10-Dihydroxy-8(E)-octadecenoic acid
7-oxodehydroabietic acid
8-oxo-9-octadecenoic acid (OOA)
Apicidin
Decanoic acid
HC-toxin
Kaurenoic acid

Analytical and Characterization Methodologies for Oxodecanoic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 7-oxodecanoic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the carbon skeleton and the position of functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The protons on the carbons adjacent to the ketone (C6 and C8) and the carboxylic acid (C2) functional groups will appear as triplets at characteristic chemical shifts. The terminal methyl group (C10) will also produce a triplet. The remaining methylene (B1212753) protons (C3, C4, C5) will appear as a complex multiplet in the upfield region of the spectrum. researchgate.net

The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbons of the ketone (C7) and the carboxylic acid (C1) are particularly diagnostic, appearing far downfield. nih.govhmdb.ca The chemical shifts of the methylene carbons vary depending on their proximity to the electron-withdrawing oxygen atoms.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and data from similar structures. researchgate.nethmdb.ca

Atom PositionPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
C1 (-COOH)~11-12 (broad s)~179-181
C2 (-CH₂COOH)~2.3 (t)~34
C3-C5 (-(CH₂)₃-)~1.3-1.6 (m)~24-29
C6 (-CH₂CO-)~2.4 (t)~42
C7 (>C=O)-~210-212
C8 (-COCH₂-)~2.4 (t)~43
C9 (-CH₂CH₃)~1.0 (sextet)~17.5
C10 (-CH₃)~0.9 (t)~13.9

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental formula of this compound and for quantifying its presence in a sample. When coupled with chromatographic separation (e.g., GC-MS or LC-MS), it provides high specificity and sensitivity.

For identification, high-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula (C₁₀H₁₈O₃). uni.lu In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting pattern of fragment ions provides structural information. For ω-oxoalkanoic acids, characteristic fragmentation includes the neutral loss of water (H₂O) and carbon dioxide (CO₂). lipidmaps.orgacs.orglibretexts.org Cleavage of the carbon-carbon bonds adjacent to the ketone group is also a major fragmentation pathway. libretexts.org

For quantification, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used. nih.gov By operating the mass spectrometer in multiple-reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound can be monitored, providing excellent selectivity and allowing for quantification even at very low concentrations. nih.govsciex.com

Table 2: Predicted m/z for this compound Adducts in Mass Spectrometry uni.lu

AdductIonization ModePredicted m/z (mass-to-charge ratio)
[M+H]⁺Positive187.1329
[M+Na]⁺Positive209.1148
[M+NH₄]⁺Positive204.1594
[M-H]⁻Negative185.1183
[M+HCOO]⁻Negative231.1238

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Chromatographic Separation and Purification Methodsrsc.orgorientjchem.org

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method for this compound depends on the sample matrix, the required purity, and the scale of the separation.

Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. researchgate.net However, due to the low volatility of carboxylic acids like this compound, a derivatization step is required prior to analysis. researchgate.netresearchgate.net This process converts the polar carboxylic acid and ketone groups into less polar, more volatile derivatives.

The most common derivatization method is silylation, which replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. gnomio.comgcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. gnomio.com Another approach is alkylation, which converts the carboxylic acid into an ester (e.g., a methyl ester), which is more volatile. gnomio.comgcms.cz Following derivatization, the resulting compound can be readily separated and detected using a GC system, often coupled to a mass spectrometer (GC-MS) for definitive identification. researchgate.netresearchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids gnomio.comgcms.cz

Derivatization MethodReagentDerivative FormedKey Advantage
SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) ether/esterReacts readily; volatile by-products.
SilylationMSTFA (N-methyl-trimethylsilyltrifluoroacetamide)Trimethylsilyl (TMS) ether/esterMost volatile TMS-acetamide; good for trace analysis.
Alkylation (Esterification)BF₃/Methanol or Methanolic H₂SO₄Methyl esterCreates stable, volatile esters.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation, quantification, and purification of this compound without the need for derivatization. researchgate.net The separation can be based on the compound's polarity (normal-phase or reversed-phase LC) or other properties.

Preparative LC uses the same principles as analytical HPLC but on a larger scale to isolate and purify significant quantities of the compound for further research. interchim.com

Table 4: Example of a Reversed-Phase HPLC Method for Oxo-Fatty Acid Analysis lipidmaps.orgresearchgate.net

ParameterCondition
ColumnC18 reversed-phase column
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid
Elution ModeGradient elution (e.g., increasing percentage of B)
DetectionMass Spectrometry (MS) or UV (low wavelength)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, assessing sample purity, and for small-scale preparative isolation. libretexts.org In the analysis of lipid extracts, TLC is highly effective for separating different lipid classes based on polarity. jst.go.jpaocs.org

A silica (B1680970) gel plate is typically used as the stationary phase, and a nonpolar solvent system, such as a mixture of hexane (B92381) and diethyl ether with a small amount of acetic or formic acid, serves as the mobile phase. aocs.org In such a system, nonpolar lipids (like cholesterol esters) migrate furthest up the plate, while highly polar phospholipids (B1166683) remain at the origin. Free fatty acids, including this compound, will have an intermediate retention factor (Rf value). After separation, the compounds can be visualized using a variety of methods, such as iodine vapor, UV light (if the plate contains a fluorescent indicator), or by spraying with a charring reagent like phosphomolybdic acid. epfl.ch For isolation, the band corresponding to the keto acid can be scraped from the plate, and the compound can be eluted from the silica with a polar solvent. nih.govpurdue.edu

Table 5: Typical TLC System for the Separation of Free Fatty Acids aocs.org

ParameterDescription
Stationary PhaseSilica Gel G plate
Mobile Phase (Eluent)Hexane : Diethyl Ether : Formic Acid (e.g., 80:20:2 v/v/v)
VisualizationIodine vapor, UV fluorescence (254 nm), or charring reagent spray
Expected ResultSeparation of lipid classes by polarity, with fatty acids as a distinct band.

Liquid Chromatography (LC) Techniques (e.g., HPLC)

Biochemical and Enzymatic Assay Development

The study of this compound within biological systems necessitates the development of specific biochemical and enzymatic assays. These assays are crucial for identifying and characterizing enzymes that metabolize this compound, thereby providing insight into its biological functions and metabolic pathways. ontosight.ai The metabolism of this compound likely involves enzymes that act on its ketone or carboxylic acid groups. ontosight.ai

Enzymatic assays for oxo-fatty acids such as this compound typically focus on oxidoreductase enzymes that catalyze the reduction of the keto group to a hydroxyl group or the oxidation of the terminal carbon. Research on related compounds has demonstrated the enzymatic conversion of these molecules. For instance, studies have shown the reduction of 5-oxodecanoic acid by baker's yeast. portlandpress.com Furthermore, the ω-oxidation pathway for fatty acids involves dehydrogenases that are specific for ω-hydroxy or ω-oxo acids. annualreviews.org

The development of a robust enzymatic assay requires careful optimization of several parameters to ensure accurate and reproducible results. researchgate.net A typical assay for a dehydrogenase acting on this compound would involve monitoring the change in absorbance of a cofactor like NADH or NADPH at 340 nm. mdpi.com The design of such an assay involves the systematic optimization of components and conditions. researchgate.net Key parameters include the concentrations of the substrate (this compound) and cofactors, as well as the pH, temperature, and composition of the reaction buffer. researchgate.net For example, an enzymatic assay for a related bioprocess was found to have optimal performance at a pH of 9.1 and a temperature of 34.5°C. researchgate.net

The table below outlines typical parameters for designing a spectrophotometric assay for an enzyme that metabolizes an oxodecanoic acid.

ParameterDescriptionTypical Value/ConditionRationale
Enzyme Source Purified enzyme or cell-free extract containing the activity of interest.VariableThe concentration is adjusted to ensure the reaction rate is linear over the measurement period. nih.gov
Substrate This compound0.1 - 10x KmConcentrations should span the Michaelis constant (Km) to accurately determine kinetic parameters. nih.gov
Cofactor NADH or NADPH for reductase activity.0.1 - 0.5 mMThe cofactor concentration is typically kept saturating to not be rate-limiting. mdpi.com
Buffer A buffer system to maintain a stable pH.Potassium Phosphate, Tris-HClThe buffer choice and pH are optimized for enzyme stability and activity, often between pH 7.0 and 9.0. researchgate.netmdpi.com
Temperature The temperature at which the assay is performed.25 - 37 °CThe temperature is controlled and optimized for the specific enzyme being studied. researchgate.netmdpi.com
Detection Spectrophotometric measurement of cofactor oxidation/reduction.340 nmThe change in absorbance at 340 nm directly correlates with the rate of the enzymatic reaction. mdpi.com

Metabolomic Profiling Techniques for Oxodecanoic Acid Detection

Metabolomics enables the high-throughput screening of low molecular weight metabolites (<1,000 Da), such as this compound, in biological samples. frontiersin.org This approach can reveal global alterations in metabolic profiles associated with various physiological or pathological states. frontiersin.org

The primary analytical platform for detecting and quantifying oxodecanoic acids in metabolomic studies is liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC-MS). acs.orglipidmaps.org This technique offers high sensitivity and selectivity for analyzing complex biological matrices. acs.orglipidmaps.org UHPLC-MS has been successfully used to identify a range of ω-oxoalkanoic acids (from C5 to C15) in samples like exhaled breath condensate. acs.orglipidmaps.org

For the analysis of organic acids like this compound, separation is often achieved using reversed-phase chromatography. acs.orglipidmaps.org A common setup involves a C18 column with a gradient elution using a binary solvent system, such as water and methanol, with a small percentage of formic acid to improve peak shape and ionization efficiency. acs.orglipidmaps.org

Detection is performed using a high-resolution mass spectrometer (HRMS), for instance, a Quadrupole Time-of-Flight (QTOF) instrument, which provides high mass accuracy. lipidmaps.org Analysis is typically conducted in negative ion mode, where this compound would be detected as its deprotonated molecule [M-H]⁻. acs.orglipidmaps.org To confirm the identity of the compound, tandem mass spectrometry (MS/MS) is employed. acs.orglipidmaps.org The fragmentation pattern provides structural information. For related ω-oxoalkanoic acids, characteristic neutral losses corresponding to water (H₂O), carbon dioxide (CO₂), and formic acid (CH₂O₂) have been observed. acs.orglipidmaps.org Through such metabolomic profiling, related compounds like 10-oxo-decanoic acid have been identified as potentially significant metabolites in the progression of certain neurodegenerative diseases. unirioja.es

The following table summarizes a typical set of parameters for the detection of oxodecanoic acids using UHPLC-HRMS/MS.

ParameterSpecificationPurpose
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)Provides rapid and high-resolution separation of metabolites. acs.orglipidmaps.org
Column Reversed-phase C18 (e.g., 1.7 µm, 2.1 x 50 mm)Separates compounds based on hydrophobicity. lipidmaps.org
Mobile Phase A Water with 0.1% formic acidAqueous component of the solvent system. lipidmaps.org
Mobile Phase B Methanol with 0.1% formic acidOrganic component for gradient elution. lipidmaps.org
Flow Rate 500 µL/minStandard flow rate for the specified column dimensions. lipidmaps.org
Gradient 5% B to 95% B over 3 minutesA typical gradient to elute compounds with varying polarities. lipidmaps.org
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) HRMSEnables high-resolution mass measurement for accurate formula determination. lipidmaps.org
Ionization Mode Negative Electrospray Ionization (ESI-)Efficiently ionizes acidic compounds like oxodecanoic acid to form [M-H]⁻. acs.orglipidmaps.org
MS/MS Fragmentation Collision-Induced Dissociation (CID)Fragments the parent ion to produce a characteristic spectrum for structural confirmation. lipidmaps.org

Computational and Theoretical Approaches in Oxodecanoic Acid Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a microscopic view of 7-oxodecanoic acid, enabling predictions of its interactions and behavior at a molecular level.

Ligand-Protein Docking for Target Interaction Prediction

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to a protein target. This method is crucial for identifying potential biological targets and understanding the molecular basis of the compound's activity. For instance, due to its structural similarities to other oxidized fatty acids like 9-OxoODE, it is hypothesized that this compound might interact with enzymes involved in inflammatory pathways, such as lipoxygenases (LOX) or cyclooxygenases (COX). Docking studies can model how this compound fits into the active sites of these enzymes, providing insights into potential inhibitory or competitive binding mechanisms. Similarly, its interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism, can be explored through docking simulations.

Conformational Analysis and Energetic Profiling of Oxodecanoic Acid Structures

Conformational analysis involves identifying the stable three-dimensional shapes (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, which has a ten-carbon chain, numerous conformations are possible due to rotation around its single bonds. scribd.com Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to perform a systematic search for low-energy conformations.

A detailed conformational analysis was conducted on a series of N-(7-oxoacyl)-L-alanyl-D-isoglutamines, which are analogues of N-acetylmuramyldipeptide (MDP) and contain a 7-oxoacyl moiety. nih.gov This study utilized a Monte Carlo approach to explore the conformational space of these molecules. The research revealed that changes in the length of the methylene (B1212753) spacer group led to significant shifts in the predominant conformations, which in turn affected their physicochemical properties like water solubility and lipophilicity. nih.gov Such analyses are crucial for understanding how the structure of oxodecanoic acid derivatives influences their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect.

While specific QSAR studies focused solely on this compound are not widely reported, QSAR analyses have been extensively applied to ketones and fatty acids. scirp.orgresearchgate.netfrontiersin.org For example, QSAR models have been developed to predict the acidities (pKa values) of ketones, which is a critical parameter influencing their behavior in biological systems. scirp.orgwright.edu These models often use descriptors calculated from density functional theory (DFT). wright.edu One study established a QSAR model for predicting the acidities of forty-eight ketones in dimethyl sulfoxide (B87167) (DMSO) with good statistical significance (r² = 0.91). scirp.org Such models can be instrumental in estimating the properties of related compounds, including this compound, where experimental data may be lacking. scirp.orgwright.edu

The general workflow for building a QSAR model involves several key steps, as illustrated in the table below.

StepDescription
Data Set Compilation Gathering a set of compounds with known biological activities (e.g., IC50 values).
Descriptor Calculation Calculating various molecular descriptors (e.g., electronic, steric, topological) for each compound.
Model Building Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest) to build a mathematical relationship between descriptors and activity. researchgate.netnih.gov
Model Validation Assessing the predictive power of the model using techniques like cross-validation and external test sets. nih.gov

In Silico Pathway Prediction and Network Analysis in Biological Systems

In silico (computer-based) methods can predict the metabolic fate of this compound and its role within broader biological networks. Software tools can forecast potential degradation pathways under various conditions, which is essential for understanding its stability and metabolic products. lhasalimited.org

Metabolic network analysis provides a systems-level view of how metabolites are interconnected. ethz.ch Studies have shown that ketone body metabolism is intricately regulated and connected to other major metabolic pathways, such as fatty acid oxidation and the tricarboxylic acid (TCA) cycle. ahajournals.orgmdpi.com Network analysis can reveal how perturbations in one area, such as an increase in this compound levels, might affect the entire metabolic system. For example, differential network analysis in clinical studies has highlighted significant differences in the connectivity of ketone bodies in various health and disease states, suggesting their roles as important metabolic determinants. acs.org The circadian clock has also been shown to interact with the PPARα transcriptional network to regulate ketogenesis, indicating a complex regulatory web that can be explored using computational network analysis. pnas.org

Evolutionary and Origin of Life Contexts of Keto Acid Metabolism

Keto acids are considered to have played a crucial role in the origin and evolution of life. The "metabolism-first" hypothesis suggests that self-sustaining metabolic networks, potentially involving keto acids, may have predated the emergence of genetic material like RNA or DNA. khanacademy.orgwikipedia.org

Keto acids such as pyruvate (B1213749) and glyoxylate (B1226380) are central to modern metabolism and are believed to have been key players in prebiotic chemical networks due to their ability to form carbon-carbon bonds. researchgate.net Research has demonstrated the abiotic synthesis of amino acids through the reductive amination of keto acids, a process that does not require the harsh conditions of early Earth models like the Miller-Urey experiment. nih.gov This suggests that environments conducive to the formation of keto acids could have been favorable for the emergence of life's building blocks. nih.gov Furthermore, recent studies have shown that metal ions like aluminum or iron can catalyze the reduction of keto acids by the coenzyme NADH, mimicking the function of enzymes and providing a plausible pathway for prebiotic metabolism. astrobiology.com

The metabolism of ketone bodies is also viewed within an evolutionary context as a mechanism for surviving periods of fasting or stress. ahajournals.org Sirtuins, a family of deacetylases involved in metabolic regulation, are evolutionarily conserved and play a role in activating ketogenesis, highlighting the ancient origins of these pathways. mdpi.com The duplication and evolution of genes involved in keto acid metabolism, such as those in the pantothenate synthesis pathway, further illustrate the dynamic evolutionary pressures that have shaped these fundamental biological processes. biorxiv.org

Advanced Applications and Environmental Considerations of Oxodecanoic Acids

Precursor Chemistry for Advanced Materials and Chemical Synthesis

As a functionalized fatty acid, 7-oxodecanoic acid is a potential starting material for more complex molecules and polymers. ontosight.ai Its chemical reactivity is centered on its terminal carboxylic acid group and the internal ketone group.

Building Blocks for Bioactive Compound Synthesis

Monomers for Polymer and Polyamide Production

The structure of this compound lends itself to potential use in polymer science. The methyl ester of the acid, methyl 7-oxododecanoate, has been identified as a versatile intermediate. vulcanchem.com The ketone group within this ester can undergo reactions like the Knoevenagel condensation with active methylene (B1212753) compounds. vulcanchem.com This reaction creates α,β-unsaturated esters, which are valuable monomers in specialized polymer chemistry applications. vulcanchem.com

Despite this potential, direct evidence for the polymerization of this compound itself or its use in the production of polyamides is not found in the reviewed literature. The synthesis of polyamides typically requires monomers with two reactive groups, such as dicarboxylic acids and diamines, or amino acids. science-revision.co.uksavemyexams.com

Precursor MoleculeReactive Group(s)Potential Polymer ApplicationSource
Methyl 7-oxododecanoateKetone, EsterIntermediate for α,β-unsaturated ester monomers via Knoevenagel condensation. vulcanchem.com

Production of Lubricants and Plasticizers

The use of fatty acids and their esters in the formulation of lubricants and plasticizers is a well-established practice, valued for properties like biodegradability and lubricity. asharrison.com.auoleon.comrsc.org Ester-based lubricants are synthesized by reacting carboxylic acids with alcohols, allowing for tailored properties. asharrison.com.auelkalub.com Similarly, keto-acid esters have been investigated as plasticizers for resins like PVC. google.com

However, a review of scientific and patent literature does not yield specific examples or studies detailing the application of this compound or its esters in the production of lubricants or plasticizers. Research in this area tends to focus on other fatty acids, such as oleic acid, or dicarboxylic acids like sebacic acid. taylorandfrancis.com

Environmental Fate and Degradation Studies

Understanding the environmental impact of chemical compounds is critical. This involves studying how they break down through non-biological (abiotic) and biological (biotic) processes.

Abiotic Degradation Pathways (e.g., Photo-oxidation, Hydrolysis)

Abiotic degradation involves chemical transformation through environmental factors like sunlight (photo-oxidation) and water (hydrolysis). wikipedia.org Photo-oxidation, the degradation of a compound by the action of light and oxygen, is a primary weathering mechanism for many organic molecules. wikipedia.org

Currently, there is a lack of specific studies on the abiotic degradation pathways of this compound. While the general principles of photo-oxidation and hydrolysis of fatty acids are understood, dedicated research quantifying the rates and identifying the degradation products for this particular keto acid is not available in the public domain.

Biotic Degradation Mechanisms (e.g., Microbial Catabolism)

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. uomustansiriyah.edu.iq In biological systems, this compound has the potential to be involved in fatty acid metabolic pathways. ontosight.ai Its metabolism could involve enzymes that target the ketone or carboxylic acid functional groups, breaking it down into smaller compounds for energy or cellular synthesis. ontosight.ai

Environmental Implications of Degradation Products

In some cases, degradation can lead to the formation of more persistent and toxic compounds than the parent molecule. up.pt For instance, studies on fluorinated analogues of decanoic acid show that degradation via oxidation and decarboxylation can produce highly persistent perfluorinated compounds like PFOA, which are recognized as significant environmental pollutants. While not identical to this compound, these pathways highlight how intermediates of long-chain acid breakdown can lead to environmentally problematic substances.

Research into the microbial catabolism of related fatty acids provides insight into potential degradation products of this compound. For example, the metabolism of ricinoleic acid by Sporidiobolus species produces intermediates such as 4-hydroxydecanoic acid and γ-decalactone. Subsequent studies on these specific byproducts revealed their toxic effects on various microorganisms, including bacteria and fungi, inhibiting their growth at relatively low concentrations. This suggests that microbial degradation of C10 fatty acids can yield biologically active compounds with ecotoxicological relevance.

Conversely, many fatty acid degradation pathways ultimately lead to simple, readily metabolized molecules. The complete mineralization of organic compounds to carbon dioxide, water, and inorganic constituents represents a benign environmental outcome. up.pt The ecotoxicity of many common fatty acid metabolites, such as acetic acid, is generally considered to be limited. frontiersin.org Therefore, the environmental impact of this compound is highly dependent on the specific degradation pathway, which can be influenced by factors like the microbial communities present and local environmental conditions. up.pt

Table 1: Toxicity of Compounds Related to Fatty Acid Degradation

Compound Organism(s) Affected Observed Effect
γ-Decalactone Escherichia coli, Bacillus subtilis, Sclerotinia sclerotiorum, Fusarium oxysporum Growth inhibition
4-Hydroxydecanoic acid Various microorganisms Less toxic than γ-decalactone but still showed some inhibitory effects

Emerging Research Areas

Integration with Systems Biology and Synthetic Biology Approaches

Systems biology, particularly through techniques like metabolomics, is providing a deeper understanding of the roles that oxodecanoic acids play within complex biological networks. Untargeted metabolomic analyses have identified various oxo-fatty acids as significant metabolites in studies investigating the toxic effects of environmental contaminants. mdpi.com These approaches can reveal how exposure to certain chemicals disrupts key metabolic pathways, such as steroid hormone biosynthesis, highlighting the utility of oxo-acids as potential biomarkers of metabolic disruption. mdpi.com

In parallel, the field of synthetic biology offers powerful tools to engineer and control the biological pathways involving this compound. nih.govnih.gov Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. nih.gov A primary application is the engineering of microorganisms, such as Escherichia coli or yeast, to optimize the production of specific chemicals. nih.govnih.gov For example, researchers have successfully rewired the metabolism of E. coli to enable the de novo biosynthesis of the nylon-12 monomer ω-aminododecanoic acid from glucose. nih.gov This was achieved by introducing a multi-enzyme cascade that converts dodecanoic acid through intermediates like ω-hydroxydodecanoic acid and ω-oxododecanoic acid. nih.gov This same strategy could be applied to engineer microbial cell factories for the sustainable production of this compound or to develop organisms capable of its efficient bioremediation.

Furthermore, synthetic biology enables the creation of novel genetic circuits that can act as biosensors. azolifesciences.com These can be designed to detect specific biomarkers, such as thiosulfate (B1220275) or nitric oxide, which are indicators of gut inflammation. azolifesciences.com It is conceivable that similar synthetic circuits could be developed to respond to the presence of this compound, enabling new diagnostic tools or controlled therapeutic delivery systems. azolifesciences.comhudsonlabautomation.com

Exploration of Novel Biochemical and Therapeutic Targets

Recent research has begun to uncover the potential of oxodecanoic acids as signaling molecules and as targets for therapeutic intervention. These compounds are being investigated for their roles in various biological processes and as potential biomarkers for disease. ontosight.ai For example, 12-oxooctadecanoic acid has been identified as a potential biomarker for certain metabolic disorders.

The exploration of oxo-fatty acids has also revealed their potential as active pharmaceutical ingredients. A notable example is the use of 2-amino-8-oxodecanoic acid (Aoda), a ketone-containing noncanonical amino acid, in the development of potent and selective inhibitors for histone deacetylase 8 (HDAC8), a therapeutic target in cancer research. researchgate.net This demonstrates that the oxo functional group can be a key feature for designing targeted inhibitors of specific enzymes.

Moreover, compounds structurally related to this compound that arise from shared metabolic pathways have shown biological activity. The antifungal and antibacterial properties of molecules like γ-decalactone, produced during fatty acid catabolism, suggest that intermediates and byproducts of these pathways could be a source of novel antimicrobial agents. The identification of 2-amino-9,10-epoxy-8-oxodecanoic acid in Cannabis sativa root extracts, which have shown anti-inflammatory and antioxidant properties, further points to the therapeutic potential of this class of compounds. frontiersin.org

Table 2: Investigated Roles of Various Oxodecanoic Acids

Compound Investigated Role / Application Context
2-Amino-8-oxodecanoic acid Component of a selective HDAC8 inhibitor Therapeutic development (Cancer)
12-Oxooctadecanoic acid Potential biomarker for metabolic disorders Clinical Diagnostics
2-Amino-9,10-epoxy-8-oxodecanoic acid Component of bioactive plant extract Traditional Medicine / Drug Discovery

Contributions to Sustainable Chemistry and Green Synthesis Initiatives

This compound and its derivatives are gaining attention for their potential contributions to sustainable chemistry and the development of environmentally friendly materials. These compounds can serve as valuable precursors in the synthesis of bioplastics, lubricants, and other industrial products, moving away from fossil fuel-based feedstocks.

A significant application lies in the production of biodegradable polymers. For instance, derivatives like 10-methoxy-10-oxodecanoic acid are used as precursors for biodegradable elastomers, which have applications in medical implants. There is also interest in their use for creating eco-friendly plasticizers and surfactants.

The principles of green chemistry are also being applied to the synthesis of these compounds. wjpmr.com Ozonation has been explored as a greener method for oxidizing hydrocarbons to produce ketones and carboxylic acids, such as 10-oxodecanoic acid, using ozone and generating only H₂O₂ as a byproduct. acs.org Furthermore, enzymatic and biocatalytic processes are being developed for the industrial production of oxo-fatty acids. These methods offer high selectivity and are more environmentally friendly than traditional chemical synthesis. Life-cycle assessments have shown that solvent-free enzymatic processes can significantly reduce the carbon footprint compared to conventional acid-catalyzed methods, aligning with the goals of sustainable industrial manufacturing. The use of natural exudates, such as those from chickpeas which contain 7-oxododecanoic acid, as green biosurfactants and catalysts in organic reactions further exemplifies the integration of these compounds into green chemistry initiatives. rsc.org

Q & A

Q. What are the established synthetic routes for 7-oxodecanoic acid, and how do they differ in efficiency and stereochemical control?

  • Methodological Answer : The synthesis of this compound typically involves asymmetric alkylation or chiral auxiliary strategies. For example, Evans asymmetric alkylation (using oxazolidinones) and Schollkopf bis-lactim ether auxiliary methods are common. The Evans approach allows precise stereocontrol at the α-carbon, while the Schollkopf method enables efficient carbon chain elongation via alkyl halide coupling . Yields vary based on reaction conditions (e.g., solvent polarity, temperature), with typical yields ranging from 65% to 85%. Characterization relies on 1^1H/13^{13}C NMR and HRMS for verifying carbonyl placement and chain length .

Q. How is this compound characterized analytically, and what are the critical spectral markers?

  • Methodological Answer : Key characterization tools include:
  • NMR : The ketone carbonyl (C-7) resonates at ~207–210 ppm in 13^{13}C NMR. Adjacent methylene protons (C-6 and C-8) show splitting patterns in 1^1H NMR due to J-coupling (~2.3–2.5 ppm, multiplet) .
  • IR : A strong absorption band at ~1710–1720 cm1^{-1} confirms the carbonyl group.
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (210–220 nm) ensures purity (>95%) .

Q. What role does this compound play in microbial metabolism, and how can its redox behavior be studied in vitro?

  • Methodological Answer : In microbial systems (e.g., yeast), this compound undergoes NADPH-dependent reduction to hydroxy derivatives, analogous to 5-oxodecanoic acid reduction in mitochondria . To replicate this in vitro:
  • Use isolated mitochondrial fractions or purified dehydrogenases.
  • Monitor reaction progress via GC-MS or TLC, tracking substrate depletion and product formation.
  • Optimize cofactors (NADPH, ATP) and cations (Mg2+^{2+}/Mn2+^{2+}) to enhance conversion rates .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be optimized for complex natural product assembly?

  • Methodological Answer : For stereoselective applications (e.g., prostaglandin intermediates):
  • Combine Sharpless asymmetric epoxidation with Grignard reactions to install vicinal diols or branched chains .
  • Employ kinetic resolution using lipases or chiral catalysts to separate enantiomers.
  • Validate stereochemistry via X-ray crystallography or NOESY NMR .

Q. What experimental design considerations address contradictions in pH-dependent enzymatic reduction of this compound?

  • Methodological Answer : Conflicting data on pH effects (e.g., substrate uptake vs. enzyme inhibition) require:
  • Dose-response curves : Test pH 4.5–6.5 ranges with fixed substrate concentrations.
  • Inhibitor studies : Add metabolic poisons (e.g., sodium azide) to distinguish passive diffusion from active transport.
  • Time-course assays : Measure initial reaction rates to avoid confounding effects of product inhibition .

Q. How can computational modeling predict the reactivity of this compound in non-aqueous catalytic systems?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA software) to:
  • Map electron density around the carbonyl group to predict nucleophilic attack sites.
  • Simulate transition states for hydrogenation or cross-coupling reactions.
  • Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives across studies?

  • Methodological Answer : Address variability in NMR/IR signals by:
  • Standardizing solvent systems (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Recalibrating instruments with certified reference compounds.
  • Reporting coupling constants and integration ratios for multiplet analysis .

Data Presentation Guidelines

  • Tables : Include yields, spectral data, and reaction conditions (e.g., Table: Comparative Yields of Synthetic Methods).
  • Supplementary Materials : Deposit raw NMR/FID files, crystallographic data, and computational input files in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.